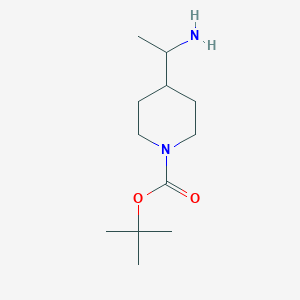

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVAASUKJSNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627302 | |

| Record name | tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455267-29-5 | |

| Record name | tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate typically involves multiple steps:

Introduction of the Piperidine Ring: The piperidine ring is introduced through cyclization reactions.

Introduction of the 1-Aminoethyl Group: The 1-aminoethyl group is added via reductive amination or other suitable methods.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Chemistry: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions between small molecules and biological targets .

Medicine: this compound is investigated for its potential therapeutic applications. It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

作用机制

The mechanism of action of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity .

相似化合物的比较

Chemical Identity :

- IUPAC Name: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

- CAS Number : 455267-29-5

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.34 g/mol

- Structure: Features a piperidine ring substituted at the 4-position with a 1-aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position .

Role in Synthesis: This compound is a key heterocyclic building block in medicinal chemistry, particularly for introducing amine functionality into drug candidates. The Boc group enhances solubility and stability during synthetic processes, while the aminoethyl side chain allows for further derivatization via alkylation or condensation reactions .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights critical differences between this compound and analogous piperidine derivatives:

生物活性

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered attention for its diverse biological activities and potential applications in pharmacology. This compound serves as an important intermediate in the synthesis of various biologically active molecules and has been investigated for its interactions with key biomolecules, particularly enzymes and receptors.

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : Approximately 228.33 g/mol

- Structure : The compound features a six-membered piperidine ring, which is substituted with a tert-butyl group and an aminoethyl side chain, enhancing its solubility and biological activity.

Enzyme Interactions

Research indicates that this compound interacts with several enzymes, particularly proteases and kinases. These interactions are crucial for modulating various biological pathways:

- Proteases : The compound has been shown to bind to active sites of proteolytic enzymes, potentially influencing their catalytic functions. This modulation can affect processes such as protein degradation and signal transduction.

- Kinases : Studies suggest that it may also influence kinase activities, which are pivotal in cellular signaling pathways. The ability to form stable complexes with these biomolecules highlights its potential as a biochemical tool .

Neurotransmitter Receptor Binding

The compound is being explored for its potential as a ligand in receptor binding assays, particularly concerning the central nervous system (CNS). Its structural characteristics suggest possible interactions with neurotransmitter receptors, which could lead to therapeutic applications in treating neurological disorders.

Case Studies

- SMYD Inhibitors : In research focused on SMYD inhibitors, this compound was utilized to study its effects on gene expression modulation through RNA interference techniques. This study indicated potential anticancer properties by targeting specific oncogenic pathways .

- Trace Amine-Associated Receptor Modulation : Analog compounds based on the piperidine core have demonstrated agonistic activity against trace amine-associated receptor 1 (TAAR1). In vitro studies showed that these compounds could activate TAAR1, which is implicated in mood regulation and could be a target for schizophrenia treatment .

Research Findings Summary

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear fire-retardant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- Ventilation : Use fume hoods to minimize inhalation exposure, especially during synthesis or weighing .

- Waste Disposal : Segregate chemical waste in labeled containers and consult institutional guidelines for disposal. Avoid aqueous release due to unknown ecological toxicity .

- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid water jets. In case of fire, use CO₂ or dry chemical extinguishers .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Boc Protection : Start with piperidine derivatives, introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

- Aminoethyl Functionalization : Couple the Boc-protected piperidine with ethylamine derivatives via reductive amination (e.g., NaBH₃CN) or nucleophilic substitution .

- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry and Boc protection using ¹H/¹³C NMR. Key signals include tert-butyl protons (δ ~1.4 ppm) and piperidine/ethylamine backbone resonances .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₂H₂₄N₂O₂: calculated 243.18) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .

- Light Sensitivity : Protect from UV exposure using amber glassware or opaque containers .

- Moisture Control : Store with desiccants (e.g., silica gel) to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Comparative In Vitro Assays : Conduct parallel toxicity screens (e.g., MTT assay on HepG2 cells) under standardized conditions (pH, serum concentration) to reconcile variability .

- Metabolite Profiling : Use LC-MS to identify reactive metabolites that may explain discrepancies in acute vs. chronic toxicity .

- Literature Meta-Analysis : Apply statistical tools (e.g., Q-test for heterogeneity) to evaluate data consistency across studies .

Q. What methodological considerations are critical for optimizing regioselectivity in alkylation reactions involving this compound?

- Methodological Answer :

- Steric and Electronic Control : Use bulky bases (e.g., LDA) to direct alkylation to the less hindered piperidine nitrogen .

- Temperature Modulation : Lower temperatures (–78°C) favor kinetic control, while higher temperatures (25°C) promote thermodynamic products .

- Protecting Group Strategy : Temporarily block reactive sites (e.g., with trifluoroacetyl) to enhance selectivity .

Q. How can computational modeling predict the biological interactions of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., GPCRs) and prioritize derivatives with high docking scores .

- QSAR Models : Train models on existing bioactivity data to predict ADMET properties (e.g., logP, CYP450 inhibition) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .

Q. What strategies are effective in analyzing the metabolic pathways of this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify Phase I metabolites via LC-MS/MS .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic fate using isotope-ratio mass spectrometry .

- Enzyme Inhibition Studies : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。